3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-6-2-1-4-9(11)8-18-13(19)10-5-3-7-16-12(10)17-14(18)20/h1-7H,8H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBOAOPTLLEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(NC2=O)N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the reaction of 2-chlorobenzaldehyde with guanidine. The reaction proceeds through the formation of an intermediate imine, which is then cyclized under acidic conditions to form the pyrido[2,3-d]pyrimidine core. Subsequent functionalization introduces the methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. Purification is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which 3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
2-Chlorophenylpropionic acid
3-Chlorophenol
Pyrido[2,3-d]pyrimidine derivatives
Uniqueness: 3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its unique structural features and biological activities. Unlike its similar compounds, it exhibits a distinct set of properties that make it valuable in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
